molecular formula C7H4ClNO6S B2618224 3-(Chlorosulfonyl)-5-nitrobenzoic acid CAS No. 860596-66-3

3-(Chlorosulfonyl)-5-nitrobenzoic acid

Cat. No.: B2618224
CAS No.: 860596-66-3
M. Wt: 265.62
InChI Key: WAEWUWLDBSNLMD-UHFFFAOYSA-N
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Description

3-(Chlorosulfonyl)-5-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO5S It is a derivative of benzoic acid, characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorosulfonyl)-5-nitrobenzoic acid typically involves the chlorosulfonation of 5-nitrobenzoic acid. The reaction is carried out by treating 5-nitrobenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorosulfonation processes. The reaction is carried out in reactors equipped with cooling systems to maintain the desired temperature. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorosulfonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in acidic conditions.

    Hydrolysis: The chlorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (acetone, dichloromethane), and bases (triethylamine).

    Reduction Reactions: Reducing agents (tin(II) chloride), solvents (ethanol, water), and acidic conditions (hydrochloric acid).

    Hydrolysis: Water or aqueous bases (sodium hydroxide).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Scientific Research Applications

3-(Chlorosulfonyl)-5-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonation reactions.

    Medicine: Investigated for its potential use in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chlorosulfonyl)-5-nitrobenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.

Comparison with Similar Compounds

Similar Compounds

    3-(Chlorosulfonyl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

    4-(Chlorosulfonyl)benzoic acid: The position of the chlorosulfonyl group affects its reactivity and applications.

    5-Nitrobenzoic acid: Lacks the chlorosulfonyl group, limiting its reactivity towards nucleophiles.

Uniqueness

3-(Chlorosulfonyl)-5-nitrobenzoic acid is unique due to the presence of both the chlorosulfonyl and nitro groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds. The dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

IUPAC Name

3-chlorosulfonyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO6S/c8-16(14,15)6-2-4(7(10)11)1-5(3-6)9(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEWUWLDBSNLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860596-66-3
Record name 3-(chlorosulfonyl)-5-nitrobenzoic acid
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